Cas no 1261554-52-2 (4-Hydroxy-3-(trifluoromethyl)mandelic acid)

4-Hydroxy-3-(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-3-(trifluoromethyl)mandelic acid
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- インチ: 1S/C9H7F3O4/c10-9(11,12)5-3-4(1-2-6(5)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16)
- InChIKey: QBKRZCBJZHHCJX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=CC(=C1)C(C(=O)O)O)O)(F)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 77.8
4-Hydroxy-3-(trifluoromethyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014004279-500mg |
4-Hydroxy-3-(trifluoromethyl)mandelic acid |
1261554-52-2 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Alichem | A014004279-1g |
4-Hydroxy-3-(trifluoromethyl)mandelic acid |
1261554-52-2 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A014004279-250mg |
4-Hydroxy-3-(trifluoromethyl)mandelic acid |
1261554-52-2 | 97% | 250mg |
$470.40 | 2023-09-03 |
4-Hydroxy-3-(trifluoromethyl)mandelic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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John J. Lavigne Chem. Commun., 2003, 1626-1627
4-Hydroxy-3-(trifluoromethyl)mandelic acidに関する追加情報
Introduction to 4-Hydroxy-3-(trifluoromethyl)mandelic Acid (CAS No. 1261554-52-2)
4-Hydroxy-3-(trifluoromethyl)mandelic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261554-52-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of α-hydroxy acids (AHAs) and features a unique trifluoromethyl substituent, which imparts distinct chemical properties and potential biological activities. The structural combination of a hydroxyl group, a carboxylic acid moiety, and a trifluoromethyl group makes it a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The molecular structure of 4-Hydroxy-3-(trifluoromethyl)mandelic acid consists of a benzene ring substituted with both a hydroxyl group at the 4-position and a trifluoromethyl group at the 3-position, linked to an α-hydroxy acid backbone. This configuration endows the compound with both lipophilic and hydrophilic characteristics, facilitating its interaction with various biological targets. The presence of the trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it an attractive feature for drug design.
In recent years, 4-Hydroxy-3-(trifluoromethyl)mandelic acid has been extensively studied for its potential applications in drug development. One of the most promising areas of research is its role as a precursor in the synthesis of novel therapeutic agents. The compound's ability to undergo various chemical transformations allows for the creation of derivatives with enhanced pharmacological properties. For instance, researchers have explored its utility in developing inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
Recent studies have highlighted the anti-inflammatory potential of derivatives of 4-Hydroxy-3-(trifluoromethyl)mandelic acid. The trifluoromethyl group is known to modulate enzyme activity by affecting hydrogen bonding and hydrophobic interactions, which can lead to potent inhibition of inflammatory cytokines and signaling pathways. Preliminary in vitro experiments have demonstrated that certain analogs exhibit significant anti-inflammatory effects comparable to existing therapeutic agents but with improved selectivity and reduced side effects.
The pharmaceutical industry has also shown interest in 4-Hydroxy-3-(trifluoromethyl)mandelic acid for its potential as an intermediate in the synthesis of antimicrobial agents. The structural features of this compound allow for interactions with bacterial cell walls and membranes, disrupting essential cellular processes. Researchers are investigating its efficacy against multidrug-resistant bacteria, where traditional antibiotics have shown limited effectiveness. The trifluoromethyl group's electron-withdrawing nature enhances the compound's ability to disrupt bacterial enzymes and metabolic pathways, making it a valuable candidate for novel antimicrobial therapies.
Another area of interest is the application of 4-Hydroxy-3-(trifluoromethyl)mandelic acid in oncology research. The unique structural motifs present in this compound have been explored for their ability to inhibit key enzymes involved in tumor growth and progression. Preclinical studies have indicated that derivatives of this compound can selectively target cancer cells while minimizing toxicity to healthy tissues. The trifluoromethyl group plays a critical role in enhancing binding affinity to these enzymatic targets, leading to more effective inhibition.
The synthesis of 4-Hydroxy-3-(trifluoromethyl)mandelic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These synthetic routes not only highlight the compound's synthetic utility but also contribute to the development of new methodologies in medicinal chemistry.
The pharmacokinetic properties of 4-Hydroxy-3-(trifluoromethyl)mandelic acid are another critical aspect under investigation. Studies have focused on optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability and therapeutic efficacy. The compound's solubility characteristics and stability under various physiological conditions are being carefully evaluated to ensure its suitability for clinical applications.
In conclusion, 4-Hydroxy-3-(trifluoromethyl)mandelic acid (CAS No. 1261554-52-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Ongoing research continues to uncover new therapeutic applications, making it a valuable asset in the quest for novel treatments for various diseases. As synthetic methodologies improve and our understanding of its pharmacological properties deepens, this compound is poised to play an increasingly important role in drug development efforts worldwide.
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